![molecular formula C17H18N4O2S B2507612 (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 941957-82-0](/img/structure/B2507612.png)
(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a chemical compound used in scientific research. It is a heterocyclic compound that has shown promising results in various studies.
Scientific Research Applications
Anti-Mycobacterial Chemotypes
A study highlighted the anti-mycobacterial potential of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, identifying them as promising chemotypes against Mycobacterium tuberculosis. The compounds demonstrated low cytotoxicity and substantial therapeutic index, marking their significance in tuberculosis treatment research (Pancholia et al., 2016).
Antimicrobial Activity
A variety of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized and evaluated for their in vitro anti-bacterial activity. This research contributes to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Mhaske et al., 2014).
Antibacterial and Antifungal Properties
The synthesis of new pyrazole and isoxazole derivatives, including variants of the compound , demonstrated notable antibacterial and antifungal activities. These findings suggest a potential route for the development of new antibacterial and antifungal medications (Sanjeeva et al., 2022).
Antimicrobial and Antitumoral Activities
Research into triazine-based derivatives has unveiled compounds with promising in vitro anticoronavirus and antitumoral activity, underscoring the potential of such compounds in the treatment of viral infections and cancer (Jilloju et al., 2021).
Antiproliferative Activity
The synthesis and evaluation of a novel compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, revealed its antiproliferative activity. Structural characterization and Hirshfeld surface analysis provided insights into its potential as a cancer treatment agent (Prasad et al., 2018).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Compounds with similar structures have shown inhibitory activity against certain enzymes . This suggests that the compound could interact with its targets, leading to changes in their activity and potentially altering cellular processes.
Biochemical Pathways
Based on the biological activities of similar compounds , it can be inferred that this compound might influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound could have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-9-12(2)15-13(10-11)19-17(24-15)21-7-5-20(6-8-21)16(22)14-3-4-18-23-14/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZNBGJEKSLOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2507535.png)
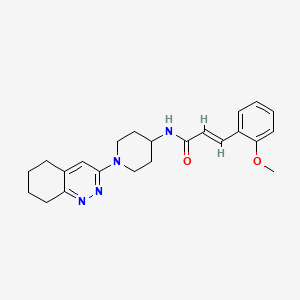

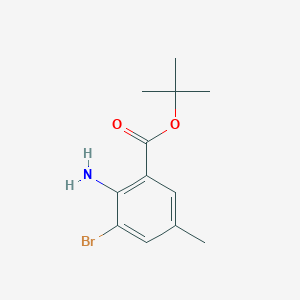
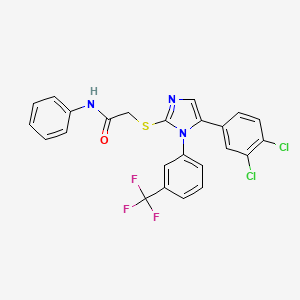
![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid](/img/structure/B2507543.png)
![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)
![9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2507546.png)
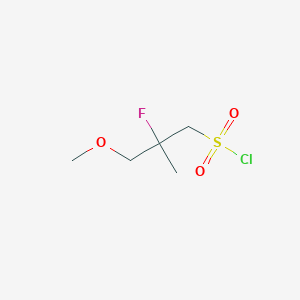

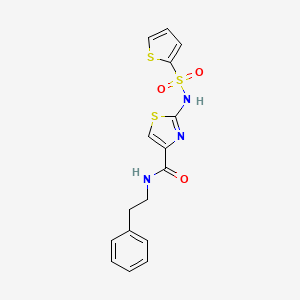
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)